molecular formula C10H11BrN4 B3174221 1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine CAS No. 952182-15-9

1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine

Cat. No. B3174221
CAS RN: 952182-15-9
M. Wt: 267.13 g/mol
InChI Key: NAQSYQLSHGKSJA-UHFFFAOYSA-N
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Description

“1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine” is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is also used in advanced technology research, life sciences, and environmental measurement .


Synthesis Analysis

The synthesis of “1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine” involves various methods. One method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular formula of “1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine” is C10H11BrN4, and its molecular weight is 267.13 g/mol.


Chemical Reactions Analysis

The chemical reactions involving “1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine” are complex and can be influenced by various factors. For instance, the reaction conditions can significantly affect the outcome of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine” include its structure, melting point, boiling point, density, and molecular formula .

Scientific Research Applications

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions for this synthesis are mild and metal-free .

Anticancer Agents

Imidazo[1,2-a]pyridine cores, which are part of the structure of this compound, have been found to have significant biological and therapeutic value . Specifically, derivatives of this compound have shown potential as anticancer agents against breast cancer cells .

Versatile Building Block in Pharmaceutical Research

The unique chemical structure of this compound makes it a versatile building block in pharmaceutical research . It can be used to explore the synthesis of innovative drug candidates targeting a wide range of health conditions .

Organic Syntheses and Pharmaceutical Intermediates

This compound is used in organic syntheses and as pharmaceutical intermediates . It can be used to create a variety of other compounds for further research and development .

Trk Inhibitors

The remodeling of the amide moiety of a similar structure led to the identification of a series of fluorinated Trk inhibitors with picomolar IC50 . This suggests that the compound could potentially be used in the development of Trk inhibitors.

Development of Biologically Active Compounds

The pyrrolidine ring, a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that the compound could be used in the development of a wide range of biologically active compounds .

properties

IUPAC Name

3-bromo-6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c11-8-7-12-9-3-4-10(13-15(8)9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQSYQLSHGKSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NC=C3Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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